molecular formula C14H21F2N5 B11730646 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11730646
M. Wt: 297.35 g/mol
InChI Key: PVYRHQDJRWSINI-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings substituted with difluoroethyl and methylpropyl groups, respectively. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The difluoroethyl and methylpropyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Coupling Reactions: The two substituted pyrazole rings are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the pyrazole rings, converting them into dihydropyrazoles.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of strong bases or acids.

Major Products

The major products formed from these reactions include alcohols, ketones, dihydropyrazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structure allows for selective targeting of specific molecular pathways, making it a promising candidate for therapeutic applications.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine
  • [1-(2-methylpropyl)-1H-pyrazol-3-yl]methylamine
  • 1-(2,2-difluoroethyl)-3-(2-methylpropyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine stands out due to its dual substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoroethyl and methylpropyl groups enhances its reactivity and selectivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H21F2N5

Molecular Weight

297.35 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C14H21F2N5/c1-11(2)8-20-4-3-13(19-20)7-17-5-12-6-18-21(9-12)10-14(15)16/h3-4,6,9,11,14,17H,5,7-8,10H2,1-2H3

InChI Key

PVYRHQDJRWSINI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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